molecular formula C14H15N5O4S B3866084 2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B3866084
M. Wt: 349.37 g/mol
InChI Key: DNPDQMPUSCVYCB-UHFFFAOYSA-N
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Description

The compound “2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains a morpholine ring, a thiadiazole ring, and a nitrophenyl group. Morpholine is a common motif in many pharmaceuticals and agrochemicals. The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen in the ring, which is often found in various medicinal drugs due to its wide range of biological activities. The nitrophenyl group is a functional group consisting of a phenyl ring and a nitro group (-NO2), which is often used in the synthesis of dyes, pharmaceuticals, and fungicides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, basic center to the molecule, while the thiadiazole ring and nitrophenyl group add additional polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The morpholine ring is susceptible to electrophilic substitution, while the nitro group in the nitrophenyl ring is reducible .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups and rings would likely make it relatively high in molecular weight and potentially quite soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling “2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it exhibits desirable activities such as antibacterial, antifungal, or anticancer properties, it could be a candidate for further development as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

2-morpholin-4-yl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c20-12(9-18-5-7-23-8-6-18)15-14-17-16-13(24-14)10-1-3-11(4-2-10)19(21)22/h1-4H,5-9H2,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPDQMPUSCVYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

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